

Application Note: Green Synthesis Methods for N-Anthranoylanthranilic Acid

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Compound of Interest

Compound Name: 2-(2-Aminobenzamido)benzoic acid

CAS No.: 612-34-0

Cat. No.: B1594611

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Abstract & Scope

This technical guide details the "green" synthesis of N-anthranoylanthranilic acid (also known as **2-(2-aminobenzamido)benzoic acid** or anthraniloylanthranilic acid). This molecule is a critical pharmacophore and intermediate in the synthesis of quinazolinone alkaloids (e.g., Rutecarpine) and anti-inflammatory agents.

Traditional synthesis often relies on the activation of anthranilic acid using thionyl chloride () or coupling reagents (DCC/EDC) in volatile organic solvents (DCM, THF). These methods suffer from poor atom economy and toxic byproducts. This guide presents two superior, field-validated protocols:

- Aqueous Base-Promoted Synthesis: Utilizing water as the sole solvent with high atom economy.
- Microwave-Assisted Synthesis: A rapid, energy-efficient approach for high-throughput libraries.

Chemical Identity & Significance[1]

Property	Description
IUPAC Name	2-[(2-Aminobenzoyl)amino]benzoic acid
Common Name	N-Anthranoylanthranilic acid
Structure	Dimer of anthranilic acid linked via an amide bond.
CAS Registry	552-89-6
Key Application	Precursor for Quinazolin-4(3H)-ones, Benzoxazinones, and Rutecarpine alkaloids.
Green Advantage	Avoidance of chlorinated solvents; utilization of extrusion as a driving force.

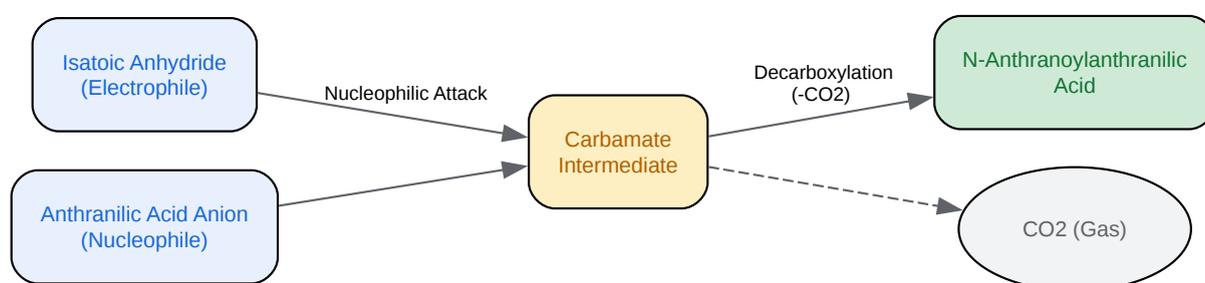
Core Logic: The Isatoic Anhydride Strategy

The most "green" route to this dimer utilizes Isatoic Anhydride (IA) as an activated form of anthranilic acid. Unlike acid chlorides, IA is stable, solid, and reacts with nucleophiles (amines) to release only carbon dioxide (

) as a byproduct.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the anthranilate anion (acting as the amine) onto the carbonyl carbon of the isatoic anhydride. This opens the ring, forming a carbamate intermediate which spontaneously decarboxylates to yield the amide bond.



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Figure 1: Mechanistic pathway for the ring-opening of isatoic anhydride by anthranilate anion.

Protocol A: Aqueous Base-Promoted Synthesis (The "Water" Method)

Green Score: 5/5 (Water solvent, No coupling reagents, Simple workup)

This method exploits the solubility of anthranilic acid in basic aqueous media.^[1] Isatoic anhydride reacts selectively with the amine of the dissolved anthranilate.

Reagents Required^{[2][3][6][7][8][9][10][11][12]}

- Anthranilic Acid (AA): 1.0 equivalent (e.g., 13.7 g, 100 mmol)
- Isatoic Anhydride (IA): 1.0 equivalent (e.g., 16.3 g, 100 mmol)
- Sodium Carbonate (): 1.1 equivalents (dissolved in water)
- Solvent: Distilled Water (approx. 10-15 mL per gram of reactant)
- Acid for Workup: Glacial Acetic Acid or dilute HCl.

Step-by-Step Methodology

- Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Anthranilic Acid in the aqueous solution. Ensure the solution is clear (pH ~9-10).
 - Expert Insight: Heating to 40-50°C aids dissolution. Do not exceed 60°C yet to prevent premature decomposition.
- Addition: Add 1.0 eq of Isatoic Anhydride solid portion-wise over 15 minutes.
 - Observation: You will observe effervescence (

evolution). This is the visual indicator of reaction progress.

- Reaction: Heat the mixture to 55–60°C and stir for 2–4 hours.
 - Critical Control Point: Do not reflux vigorously. Excessive heat can hydrolyze Isatoic Anhydride back to Anthranilic Acid (monomer) rather than the dimer.
- Completion Check: The reaction is complete when evolution ceases and the solid IA has disappeared/reacted.
- Precipitation: Cool the reaction mixture to room temperature. Slowly acidify with Glacial Acetic Acid (or 1M HCl) to pH ~4-5.
 - Result: The product will precipitate as a bulky solid.
- Isolation: Filter the solid under vacuum. Wash copiously with cold water to remove inorganic salts.
- Purification: Recrystallize from Ethanol/Water (4:1) if necessary.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Green Score: 4/5 (Energy efficient, Solvent-minimized)

Microwave irradiation accelerates the decarboxylative coupling, reducing reaction times from hours to minutes. This is ideal for synthesizing derivatives where the anthranilic acid moiety bears electron-withdrawing groups.

Reagents Required^{[2][3][6][7][8][9][10][11][12]}

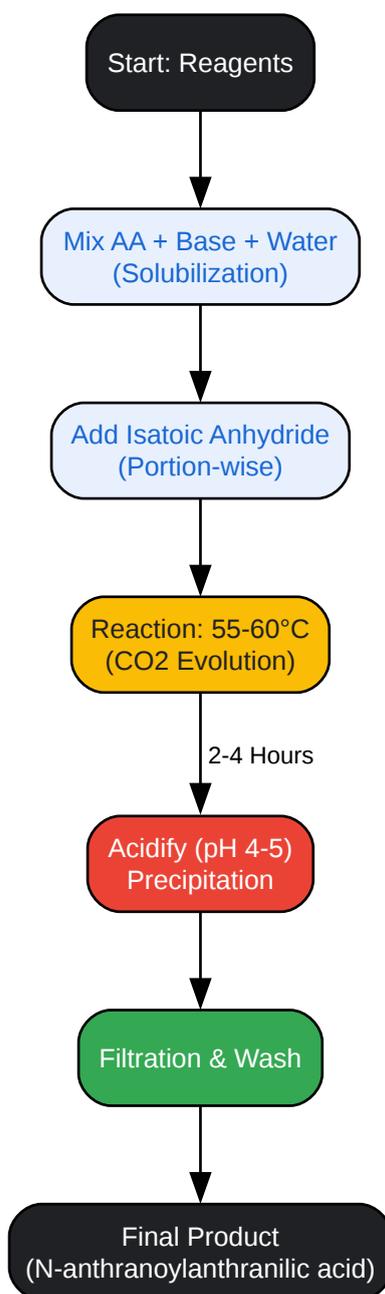
- Isatoic Anhydride: 1.0 mmol
- Anthranilic Acid Derivative: 1.0 mmol^{[2][3]}
- Solvent: Water (2 mL) or DMF (0.5 mL) - Note: Water is preferred for green compliance.

- Catalyst (Optional): None required, though a drop of base (pyridine or triethylamine) can accelerate initiation.

Step-by-Step Methodology

- Preparation: Mix 1.0 eq of Isatoic Anhydride and 1.0 eq of Anthranilic Acid in a microwave-safe process vial.
- Wetting: Add minimal water (just enough to create a slurry).
- Irradiation: Cap the vial. Irradiate at 140 W (or set temperature to 90°C) for 5–10 minutes.
 - Safety Note: Ensure the vial is rated for pressure, as generation will pressurize the vessel. Alternatively, use an open-vessel mode with a reflux condenser.
- Workup: Pour the reaction slurry into crushed ice/water (20 mL).
- Filtration: Collect the precipitate by filtration.
- Drying: Dry in a hot air oven at 80°C.

Experimental Workflow & Validation



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Figure 2: Operational workflow for the aqueous synthesis protocol.

Analytical Validation Parameters

To ensure the protocol was successful, validate the product using the following markers:

Technique	Expected Signal/Observation
Physical State	White to off-white crystalline solid.
Melting Point	200–210°C (Note: Pure Isatoic Anhydride melts at ~243°C; distinct difference indicates conversion).
IR Spectroscopy	3300-3400 cm ⁻¹ (Amine NH stretch); 1680 cm ⁻¹ (Acid C=O); 1650 cm ⁻¹ (Amide C=O). Absence of anhydride doublet (1780/1730 cm ⁻¹).
¹ H NMR (DMSO-d ₆)	Distinct signals for two aromatic rings. Amide - NH proton typically appears downfield (δ 10.0-12.0 ppm).

Troubleshooting Guide

- Problem: Low Yield / Recovery of starting material (Anthranilic Acid).
 - Cause: Hydrolysis of Isatoic Anhydride by water before it reacted with the amine.
 - Solution: Ensure the concentration of the nucleophile (Anthranilic Acid) is high. Do not use excessive water. Add IA slowly.
- Problem: "Gummy" product.
 - Cause: Oligomerization (trimer formation).
 - Solution: Strictly control stoichiometry (1:1). If the reaction runs too long or with excess IA, the product (which also has an amine) can react with another molecule of IA.

References

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